molecular formula C19H13F3N4OS B11091017 3-amino-4-methyl-N-quinolin-3-yl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-4-methyl-N-quinolin-3-yl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11091017
M. Wt: 402.4 g/mol
InChI Key: YADNOAUWZNFJHJ-UHFFFAOYSA-N
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Description

3-amino-4-methyl-N-quinolin-3-yl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including an amino group, a methyl group, a quinoline moiety, a trifluoromethyl group, and a thieno[2,3-b]pyridine core. These structural elements contribute to its diverse chemical reactivity and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-4-methyl-N-quinolin-3-yl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:

    Formation of the Thieno[2,3-b]pyridine Core: This can be achieved through a cyclization reaction involving appropriate starting materials such as 2-aminothiophene and a suitable pyridine derivative under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) in the presence of a catalyst.

    Quinoline Derivative Attachment: The quinoline moiety can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling, using a quinoline boronic acid and a halogenated thieno[2,3-b]pyridine intermediate.

    Amino Group Introduction: The amino group can be introduced via nucleophilic substitution or amination reactions using appropriate amine sources.

    Final Coupling and Purification: The final product is obtained by coupling the intermediate compounds and purifying the product through techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methyl groups, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed on the nitro or carbonyl groups if present, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline and thieno[2,3-b]pyridine moieties, using reagents like halides or nucleophiles.

    Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: Palladium catalysts, boronic acids, halides.

    Solvents: Common solvents include dichloromethane (DCM), dimethylformamide (DMF), and ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, the compound’s potential as a bioactive molecule is of interest. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be investigated for its therapeutic potential. Its ability to interact with specific biological targets may lead to the development of new pharmaceuticals for treating various diseases.

Industry

In the industrial sector, the compound’s chemical properties can be exploited for the development of new materials, such as polymers or coatings, with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of 3-amino-4-methyl-N-quinolin-3-yl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

Similar Compounds

  • 3-amino-4-methyl-N-quinolin-3-yl-6-(difluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
  • 3-amino-4-methyl-N-quinolin-3-yl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxylate
  • 3-amino-4-methyl-N-quinolin-3-yl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-sulfonamide

Uniqueness

The uniqueness of 3-amino-4-methyl-N-quinolin-3-yl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group, in particular, enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C19H13F3N4OS

Molecular Weight

402.4 g/mol

IUPAC Name

3-amino-4-methyl-N-quinolin-3-yl-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C19H13F3N4OS/c1-9-6-13(19(20,21)22)26-18-14(9)15(23)16(28-18)17(27)25-11-7-10-4-2-3-5-12(10)24-8-11/h2-8H,23H2,1H3,(H,25,27)

InChI Key

YADNOAUWZNFJHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC4=CC=CC=C4N=C3)N)C(F)(F)F

Origin of Product

United States

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